An In-depth Technical Guide to 1,3-Di(p-tosylthio)propane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1,3-Di(p-tosylthio)propane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 1,3-Di(p-tosylthio)propane, detailing its chemical structure, molecular weight, and a proposed synthetic route. As a compound not readily found in commercial catalogs, this document serves as a theoretical and practical foundation for its synthesis and potential applications in advanced organic synthesis and materials science.
Core Concepts: Unveiling the Structure of 1,3-Di(p-tosylthio)propane
1,3-Di(p-tosylthio)propane is a symmetrical molecule featuring a central three-carbon propane linker. At the 1 and 3 positions of this propane chain, it is substituted with p-tosylthio groups. This functional group consists of a p-toluenesulfonyl (tosyl) moiety attached to a sulfur atom, which in turn is bonded to the propane backbone. The tosyl group is a well-known and versatile functional group in organic chemistry, often used as a leaving group in nucleophilic substitution reactions. The thioether linkage imparts distinct chemical properties, including nucleophilicity at the sulfur atom.
The systematic IUPAC name for this compound is propane-1,3-diyl bis(4-methylbenzenesulfonothioate) .
Chemical Structure Diagram
Caption: Chemical structure of 1,3-Di(p-tosylthio)propane.
Physicochemical Properties
Based on its deduced structure, the following molecular properties can be determined:
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₄S₄ |
| Molecular Weight | 416.61 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO |
Proposed Synthesis of 1,3-Di(p-tosylthio)propane
Given that 1,3-Di(p-tosylthio)propane is not a readily available compound, a plausible synthetic route is proposed here based on established principles of organic chemistry. The most direct approach involves a double nucleophilic substitution reaction between a suitable sulfur nucleophile and a 1,3-dihaloalkane.
The proposed synthesis involves the reaction of potassium p-toluenesulfonothioate with 1,3-dibromopropane .
Synthesis Workflow
Caption: Proposed synthesis workflow for 1,3-Di(p-tosylthio)propane.
Detailed Experimental Protocol
Materials:
-
Potassium p-toluenesulfonothioate (2.2 equivalents)
-
1,3-Dibromopropane (1.0 equivalent)[1]
-
Anhydrous Acetone (solvent)[2]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium p-toluenesulfonothioate and anhydrous acetone.
-
Initiation: Begin stirring the mixture to ensure the salt is well-suspended.
-
Addition of Electrophile: Add 1,3-dibromopropane to the reaction mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct can be removed by filtration.
-
Purification: The acetone filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,3-Di(p-tosylthio)propane.
Causality Behind Experimental Choices:
-
Nucleophile: Potassium p-toluenesulfonothioate is chosen as the sulfur nucleophile. The tosyl group is electron-withdrawing, which stabilizes the negative charge on the sulfur, making it a "soft" nucleophile, ideal for reacting with the "soft" electrophilic carbons of 1,3-dibromopropane in an Sₙ2 fashion.[3]
-
Electrophile: 1,3-dibromopropane serves as a dielectrophile, with bromine acting as a good leaving group for nucleophilic substitution.[1]
-
Solvent: Acetone is a suitable polar aprotic solvent that can dissolve the reactants to some extent and facilitates Sₙ2 reactions.[2]
-
Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Potential Applications in Research and Development
While specific applications for 1,3-Di(p-tosylthio)propane have not been documented, its structure suggests potential utility in several areas of chemical research and drug development:
-
Bifunctional Linker: The propane backbone can act as a flexible linker to connect two molecular entities. The tosylthio groups could be further functionalized or used as protecting groups.
-
Precursor to Dithiols: The tosyl groups could potentially be cleaved to generate 1,3-propanedithiol in situ under specific conditions, which is a useful reagent in organic synthesis.
-
Materials Science: The presence of multiple sulfur atoms and aromatic rings suggests that this compound could be explored as a building block for novel polymers or coordination complexes with interesting electronic or material properties.[4]
-
Medicinal Chemistry: Thioethers are present in some biologically active molecules.[4] The bifunctional nature of this compound could be exploited in the design of novel molecules for structure-activity relationship (SAR) studies.
Safety and Handling
As a novel compound, the toxicological properties of 1,3-Di(p-tosylthio)propane are unknown. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood.
Conclusion
1,3-Di(p-tosylthio)propane is a structurally interesting yet underexplored chemical entity. This guide provides a foundational understanding of its chemical structure, molecular properties, and a scientifically sound, proposed synthetic pathway. The detailed protocol and the rationale behind the experimental choices offer a solid starting point for researchers and scientists interested in synthesizing and exploring the potential applications of this novel compound in their respective fields.
References
- Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.
- Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5033.
- Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.
-
Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux, 15 h.... Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Exchange Reactions of 1,3-Bis(nitroarylthio)propanes with Propane-1,3-dithiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Educator.com. (2010, December 4). Synthesis of Thiols & Thioethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
